molecular formula C17H15ClN2O2S2 B2988306 N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide CAS No. 923483-94-7

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide

Cat. No. B2988306
CAS RN: 923483-94-7
M. Wt: 378.89
InChI Key: XYNLVLSQMLQNDI-UHFFFAOYSA-N
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Description

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide, commonly known as CTET, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. CTET belongs to the class of thiazole compounds and has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

Antitumor Activity and Synthesis of Benzothiazole Derivatives Research has explored the synthesis of benzothiazole derivatives, similar in structure to the compound of interest, for their potential antitumor activities. For example, Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, demonstrating considerable anticancer activity against various cancer cell lines. This study highlights the importance of structural modifications in enhancing antitumor efficacy (Yurttaş et al., 2015).

Anti-inflammatory Activity of Acetamide Derivatives Another avenue of research focuses on the anti-inflammatory properties of acetamide derivatives. Sunder and Maleraju (2013) synthesized N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives, with some showing significant anti-inflammatory activity, demonstrating the potential of these compounds in anti-inflammatory research (Sunder & Maleraju, 2013).

Synthesis of Thiazol-2-yl-acetamide Derivatives for Biological Evaluation Further studies have been conducted on the synthesis of various N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives, showing the versatility of these compounds in scientific research. The methodology used for their synthesis and the evaluation of their potential biological activities could provide insights into the applications of the compound (Yu et al., 2014).

Comparative Metabolism Studies Investigations into the metabolism of related chloroacetamide herbicides in human and rat liver microsomes reveal the metabolic pathways of similar compounds, shedding light on their biotransformation and potential toxicological profiles (Coleman et al., 2000).

Mechanism of Action

properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S2/c1-2-22-12-5-3-11(4-6-12)9-16(21)20-17-19-13(10-23-17)14-7-8-15(18)24-14/h3-8,10H,2,9H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNLVLSQMLQNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide

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